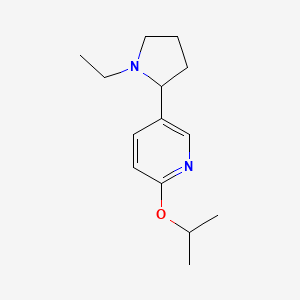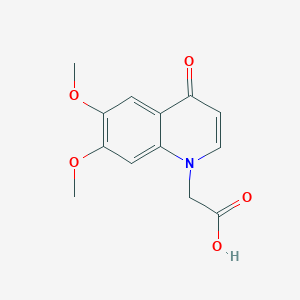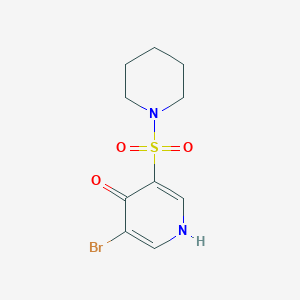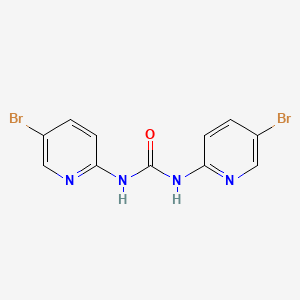
1,3-Bis(5-bromopyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(5-bromopyridin-2-yl)urea is a chemical compound with the molecular formula C11H8Br2N4O and a molecular weight of 372.02 g/mol . This compound is characterized by the presence of two bromopyridine groups attached to a urea moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(5-bromopyridin-2-yl)urea can be synthesized through a multi-step process involving the reaction of 5-bromopyridine-2-amine with phosgene or triphosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 5-bromopyridine-2-amine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine rings.
Applications De Recherche Scientifique
1,3-Bis(5-bromopyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3-Bis(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-pyridyl)urea: Similar structure but lacks bromine atoms.
1,3-Bis(4-bromophenyl)urea: Contains bromine atoms but has phenyl groups instead of pyridine rings.
Uniqueness
1,3-Bis(5-bromopyridin-2-yl)urea is unique due to the presence of bromine atoms on the pyridine rings, which can significantly influence its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H8Br2N4O |
|---|---|
Poids moléculaire |
372.02 g/mol |
Nom IUPAC |
1,3-bis(5-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
Clé InChI |
YSZWPYUJHMXMSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






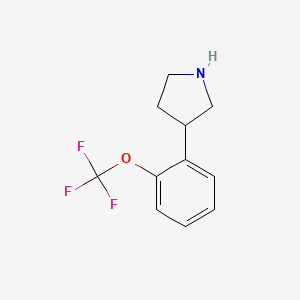

![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

